molecular formula C10H13N3 B3254335 N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine CAS No. 23612-34-2

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

Cat. No.: B3254335
CAS No.: 23612-34-2
M. Wt: 175.23 g/mol
InChI Key: AGHAZSVTFUGVIU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.

Preparation Methods

The synthesis of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the N,N-dimethylamino group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of pyrrolo[3,2-b]pyridine derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine can be compared with other pyrrolo[3,2-b]pyridine derivatives and similar compounds such as:

This compound stands out due to its specific interactions with FGFRs and its potential as a targeted anticancer agent.

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-6-12-9-4-3-5-11-10(8)9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAZSVTFUGVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218262
Record name N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-34-2
Record name N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-azaindole (0.880 g, 7.45 mmol), dimethylamine hydrochloride (0.67 g, 8.19 mmol) and paraformaldehyde (0.25 g, 8.19 mmol eq.) in 1-butanol is heated at reflux temperature for 3 h, cooled, concentrated in vacuo, treated with water and saturated aqueous NaHCO3 and extracted with 4:1 CH2Cl2:ethanol. The combined extracts are dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed (silica gel, ethyl acetate, followed by 5:95 triethylamine:ethanol as eluent) to afford the title compound as a tan solid, 0.838 g (64% yield), identified by NMR analysis.
Quantity
0.88 g
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0.67 g
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0.25 g
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0 (± 1) mol
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Yield
64%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.